molecular formula C8H8FNO4 B8025880 2-Fluoro-1-(methoxymethoxy)-3-nitrobenzene

2-Fluoro-1-(methoxymethoxy)-3-nitrobenzene

Cat. No.: B8025880
M. Wt: 201.15 g/mol
InChI Key: DSRFLQGMAFLXPX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methoxymethoxy)-3-nitrobenzene is an organic compound that features a fluorine atom, a methoxymethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(methoxymethoxy)-3-nitrobenzene can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Fluoro-1-(methoxymethoxy)-3-aminobenzene .

Scientific Research Applications

2-Fluoro-1-(methoxymethoxy)-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-1-(methoxymethoxy)-3-nitrobenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated nitrobenzenes and methoxymethoxy-substituted benzenes, such as:

Uniqueness

2-Fluoro-1-(methoxymethoxy)-3-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a fluorine atom, a methoxymethoxy group, and a nitro group provides a distinct set of chemical properties that can be leveraged in various applications .

Properties

IUPAC Name

2-fluoro-1-(methoxymethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-5-14-7-4-2-3-6(8(7)9)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRFLQGMAFLXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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